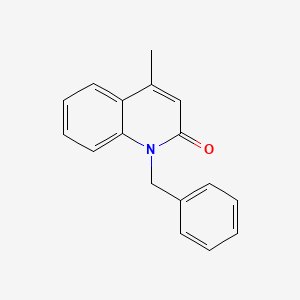

1-Benzyl-4-methyl-1H-quinolin-2-one

Descripción

Contextualization of Quinolone and Quinolinone Scaffolds in Organic and Medicinal Chemistry

Quinolone and quinolinone scaffolds are heterocyclic ring systems that are of significant interest in both organic and medicinal chemistry. nih.govmdpi.com These structures are considered "privileged scaffolds" because they form the core of many biologically active compounds and approved drugs. mdpi.comchemspider.com The quinoline (B57606) ring system, which consists of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a fundamental component in a wide array of natural products and synthetic molecules with diverse pharmacological properties.

Derivatives of these scaffolds have been shown to exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antiparasitic properties. mdpi.comnih.gov In medicinal chemistry, the quinoline nucleus is a versatile foundation for the design and synthesis of new therapeutic agents. chemspider.comnih.gov Researchers continually explore modifications to the quinoline and quinolinone structures to enhance their efficacy and discover novel biological targets. mdpi.com The ability to synthesize a vast number of analogues allows for the fine-tuning of their biological properties. nih.gov For example, quinolone derivatives have been developed as potent anticancer agents that can induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in various cancer cell lines. mdpi.com

Significance of 1-Benzyl-4-methyl-1H-quinolin-2-one as a Target Compound in Academic Research

This compound is a specific derivative of the quinolinone scaffold that has drawn attention in academic research. Its significance lies in its unique structural features, which provide a basis for investigating its chemical properties and potential biological activity. The key substitutions on the quinolinone core are a benzyl (B1604629) group attached to the nitrogen atom at position 1 (N-1) and a methyl group at position 4 (C-4).

The presence of the N-benzyl group is particularly noteworthy. In many biologically active heterocyclic compounds, the addition of a benzyl group can influence properties such as lipophilicity, which affects how the molecule interacts with biological membranes and target proteins. Research on related structures, such as 1-benzyl substituted isoquinolines and indolinones, has demonstrated significant biological activities, including antibacterial and anticancer effects. researchgate.netmdpi.com For instance, studies on similar quinolinone structures suggest that they can act as DNA intercalating agents, a mechanism relevant for the design of new antitumor drugs. nih.gov

Scope and Objectives of Research on this compound

The research focused on this compound generally encompasses its synthesis, structural characterization, and the evaluation of its potential biological activities. The primary objectives of such research are often to:

Develop Efficient Synthetic Routes: A key objective is to establish reliable and efficient methods for synthesizing the compound. This can involve multi-step reactions, and researchers aim to optimize reaction conditions to achieve high yields. mdpi.comnih.gov

Structural Elucidation: Once synthesized, a critical step is to confirm the compound's structure using various analytical techniques. This includes Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and sometimes X-ray crystallography to determine its precise three-dimensional structure. nih.govnih.gov Understanding the crystal structure provides valuable insights into the molecule's conformation and intermolecular interactions. nih.gov

Investigate Biological Potential: A major goal is to screen the compound for various biological activities. Based on the known properties of the quinolinone scaffold, research on this compound would likely focus on its potential as an anticancer or antimicrobial agent. nih.govnih.gov This involves in vitro assays against cancer cell lines or various strains of bacteria and fungi.

Establish Structure-Activity Relationships (SAR): By synthesizing and testing analogues of this compound, researchers can determine the importance of the benzyl and methyl groups for its biological activity. This knowledge is fundamental for designing more potent and selective derivatives for potential therapeutic applications. mdpi.com

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₇H₁₅NO |

| Molecular Weight | 249.31 g/mol |

| IUPAC Name | This compound |

| Synonyms | 1-Benzyl-4-methyl-2(1H)-quinolinone |

| CAS Number | 53551-99-8 |

Crystallographic Data of a Structurally Related Compound

To illustrate the type of structural data obtained in the research of such compounds, the crystallographic data for the closely related molecule, 4-Methyl-1-phenylquinolin-2(1H)-one, is presented. In this analogue, a phenyl group replaces the benzyl group. Such data is vital for understanding the molecule's spatial arrangement. nih.gov

| Parameter | Value |

| Chemical Formula | C₁₆H₁₃NO |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.984 (2) |

| b (Å) | 14.194 (4) |

| c (Å) | 10.1785 (16) |

| β (°) | 106.631 (15) |

| Volume (ų) | 1243.7 (5) |

Data sourced from a study on 4-Methyl-1-phenylquinolin-2(1H)-one. nih.gov

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-benzyl-4-methylquinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO/c1-13-11-17(19)18(12-14-7-3-2-4-8-14)16-10-6-5-9-15(13)16/h2-11H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSXSVQXCWYZKHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C2=CC=CC=C12)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49648898 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Synthetic Methodologies for 1 Benzyl 4 Methyl 1h Quinolin 2 One and Its Derivatives

Conventional Synthetic Routes

Conventional methods for the synthesis of quinolin-2-ones, including 1-benzyl-4-methyl-1H-quinolin-2-one, have historically relied on cyclization reactions that build the heterocyclic ring from acyclic precursors. These established name reactions remain valuable tools in organic synthesis.

Cyclization Reactions

Cyclization reactions are a cornerstone of heterocyclic synthesis. For quinolin-2-ones, these reactions typically involve the formation of a new bond between an aniline (B41778) derivative and a three-carbon component to close the six-membered nitrogen-containing ring.

One approach to synthesizing this compound involves the cyclocondensation of a hydrazine (B178648) derivative with 4-methylcoumarin (B1582148). In a specific example, the acid hydrazide derived from the reaction of a precursor with hydrazine hydrate (B1144303) is condensed with 4-methylcoumarin in glacial acetic acid at elevated temperatures. This reaction proceeds with regioselectivity, where the preferential attack occurs at the C3 position of the coumarin (B35378), catalyzed by acetic acid which facilitates imine formation.

The Pechmann reaction, a classic method for coumarin synthesis, involves the condensation of a phenol (B47542) with a β-ketoester. slideshare.netresearchgate.net For instance, 7-hydroxy-4-methylcoumarin can be synthesized from resorcinol (B1680541) and ethyl acetoacetate. slideshare.netresearchgate.net This highlights the utility of β-ketoesters in building heterocyclic systems, a theme also seen in other quinolinone syntheses.

| Reactants | Catalyst/Solvent | Product | Yield | Reference |

| Acid Hydrazide, 4-Methylcoumarin | Glacial Acetic Acid | This compound | 52% | |

| Resorcinol, Ethyl Acetoacetate | Concentrated Sulfuric Acid | 7-Hydroxy-4-methylcoumarin | 49% | slideshare.net |

| Resorcinol, Ethyl Acetoacetate | Amberlyst-15 (solvent-free) | 7-Hydroxy-4-methylcoumarin | 95% | researchgate.net |

The synthesis of N-substituted quinolinones can be achieved through the alkylation of a pre-formed quinolinone ring system. While direct condensation of 2-aminobenzophenone (B122507) with benzyl (B1604629) chloride is not a standard named reaction for the primary synthesis of the quinolinone ring itself, the alkylation of an existing quinolinone is a common transformation. For example, in the synthesis of related quinoline (B57606) derivatives, the reaction of 8-hydroxyquinoline (B1678124) with chlorosulfonic acid, followed by reaction with appropriate amines, demonstrates the functionalization of the quinoline core. nih.gov Similarly, the synthesis of 2-aminobenzophenones, which are precursors to some quinoline systems, can be achieved from various starting materials, including nitrobenzoyl chloride and anthranilic acid. asianpubs.org

The Conrad-Limpach synthesis is a well-established method for preparing 4-hydroxyquinolines through the condensation of anilines with β-ketoesters. wikipedia.orgjptcp.comwikipedia.org The reaction proceeds via a Schiff base intermediate, which undergoes thermal cyclization. wikipedia.org The conditions for this cyclization are often harsh, requiring high temperatures, but the use of high-boiling inert solvents like mineral oil can significantly improve yields. wikipedia.orgnih.gov

The mechanism involves the initial reaction of aniline with the β-ketoester to form an enamine, which then cyclizes at high temperatures. wikipedia.orgnih.gov The choice of solvent is critical, with higher boiling points generally leading to better yields. nih.gov

| Reactant 1 | Reactant 2 | Solvent | Product | Reference |

| Aniline | β-Ketoester | Mineral Oil | 4-Hydroxyquinoline (B1666331) | wikipedia.org |

| 4-Nitroaniline | Ethyl 3-ethoxybut-2-enoate | Iso-butyl benzoate | 2-Methyl-6-nitro-4-quinolone | nih.gov |

Modern variations of this reaction aim to improve yields and reduce reaction times, sometimes employing microwave irradiation. asianpubs.org

The Gould-Jacobs reaction provides a route to 4-hydroxyquinoline derivatives by reacting an aniline with an alkoxymethylenemalonic ester. wikipedia.orgmdpi.com The initial condensation is followed by a thermal cyclization to form the quinoline ring. wikipedia.orgablelab.eu The resulting ester can then be saponified and decarboxylated to yield the 4-hydroxyquinoline. wikipedia.org

The reaction is versatile and has been used to synthesize a variety of quinoline derivatives, including those with potential biological activity. wikipedia.org Microwave-assisted Gould-Jacobs reactions have been shown to significantly reduce reaction times and improve yields compared to conventional heating methods. asianpubs.orgablelab.eu

| Reactant 1 | Reactant 2 | Conditions | Product | Reference |

| Aniline | Diethyl ethoxymethylenemalonate | Heat | 4-Hydroxy-3-carboethoxyquinoline | wikipedia.org |

| Aniline | Diethyl ethoxymethylenemalonate | Microwave (250 °C, 10 min) | Ethyl 4-hydroxyquinoline-3-carboxylate | ablelab.eu |

Palladium-Catalyzed Approaches

Palladium catalysis has revolutionized the synthesis of heterocyclic compounds, including quinolin-2-ones. These methods offer milder reaction conditions and greater functional group tolerance compared to many classical methods.

Palladium-catalyzed reactions for quinolin-2-one synthesis often involve the coupling of an ortho-substituted aniline with a suitable partner, followed by cyclization. For instance, the coupling of 2-iodoanilines with α,β-unsaturated carbonyl compounds in the presence of a palladium catalyst and a base can afford 3-substituted quinolin-2(1H)-ones in good yields. nih.gov

Another powerful palladium-catalyzed method is the carbonylative annulation of 2-iodoanilines with alkynes, which allows for the synthesis of 3,4-disubstituted quinolin-2(1H)-ones. nih.gov The substituent on the nitrogen atom of the iodoaniline can be crucial for achieving high yields. nih.gov Furthermore, palladium-catalyzed synthesis of quinolin-2(1H)-ones from quinoline N-oxides has been developed, where an azodicarboxylate acts as both an activating agent and an oxidant under mild conditions. rsc.org

More complex, polycyclic quinolinone scaffolds can also be accessed through palladium-catalyzed cascade reactions. For example, a palladium-catalyzed cascade radical cyclization and C-H amination of 1,7-enynes with perfluoroalkyl iodides and hydroxylamine (B1172632) has been developed for the rapid construction of tricyclic quinolin-2(1H)-one derivatives. rsc.org

| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Reference |

| 2-Iodoaniline (B362364) | α,β-Unsaturated carbonyl compound | Pd(OAc)₂, PPh₃, NaOAc | 3-Substituted quinolin-2(1H)-ones | nih.gov |

| N-Substituted 2-iodoaniline | Internal alkyne, CO | Pd catalyst | 3,4-Disubstituted quinolin-2(1H)-ones | nih.gov |

| Quinoline N-oxide | Azodicarboxylate | Pd(II) catalyst | Quinolin-2(1H)-one | rsc.org |

| 1,7-Enyne | Perfluoroalkyl iodide, Hydroxylamine | Palladium catalyst | Tricyclic quinolin-2(1H)-one | rsc.org |

Ligand-Assisted Benzannulation and Intramolecular Cyclization

Ligand-assisted transition-metal-catalyzed reactions, particularly benzannulation and intramolecular cyclization, represent powerful strategies for the construction of quinolinone frameworks. These methods often provide high efficiency and selectivity under mild conditions.

One notable approach involves the cyclization of N-substituted propynamides. Electrophilic sulfenylation of these substrates can initiate an intramolecular cyclization to furnish 3-sulfenyl quinolinones. This method is praised for its operational simplicity and broad applicability. researchgate.net

Another strategy is the silver-catalyzed intramolecular cyclization of 2-alkynyl benzyl azides. This reaction proceeds efficiently to form substituted isoquinolines, a related heterocyclic system, and demonstrates tolerance for a variety of functional groups. organic-chemistry.org The mechanism likely involves the coordination of the silver catalyst to the alkyne, followed by a regioselective attack and cyclization. organic-chemistry.org While this example focuses on isoquinolines, the principles of metal-catalyzed intramolecular cyclization of appropriately substituted aromatic precursors are broadly applicable in heterocyclic synthesis.

Furthermore, intramolecular cyclization can be initiated through different activation methods. For instance, 1-(ω-Phenylalkyl)-2-(nitromethylene)pyrrolidines undergo intramolecular cyclization in triflic acid to form tricyclic iminium compounds. researchgate.net This acid-catalyzed process involves the formation of a reactive dication that undergoes electrophilic aromatic substitution. researchgate.net Similarly, phenolate-induced intramolecular ring-opening of N-tosylaziridines bearing a tethered aryl substituent provides access to functionalized benzoxacycles, demonstrating the versatility of intramolecular cyclization strategies. rsc.org

Cross-Coupling Reactions for Quinoline Core Construction

Cross-coupling reactions, particularly those catalyzed by palladium, are fundamental in modern organic synthesis for their ability to form carbon-carbon and carbon-heteroatom bonds with high precision. nih.gov These reactions are instrumental in constructing the quinoline core.

One-pot processes that combine traditional cross-coupling with C-H functionalization have been developed, using the quinoline substrate itself as an N-ligand to facilitate the reaction. soton.ac.ukresearchgate.net This approach is efficient, can be performed in air, and does not require external ligands, leading to the formation of π-extended frameworks with yields up to 95%. soton.ac.ukresearchgate.net

The Heck reaction, a palladium-catalyzed coupling of an alkene with an aryl halide, has been employed for quinolin-2(1H)-one synthesis. For example, the reaction of 2-iodoanilines with dimethyl maleate (B1232345) using a Pd(OAc)₂ catalyst yields Z-intermediate amino esters, which then cyclize in situ to form quinolin-2(1H)-ones. nih.gov Another variation involves the Heck coupling of 2-iodoaniline with α,β-unsaturated carbonyl compounds to afford 3-substituted quinolin-2(1H)-ones in moderate to good yields. nih.gov

The Liebeskind–Srogl cross-coupling reaction offers a pathway to complex purine-substituted quinolinones, demonstrating the power of these methods to create highly functionalized heterocyclic systems. nih.gov Additionally, various transition-metal-catalyzed reactions, including those utilizing rhodium and copper, have been developed for the C-H/C-H cross-coupling of N-heterocycles with other heteroarenes, yielding unsymmetrical biaryl compounds. rsc.org

The table below summarizes examples of cross-coupling reactions used in quinoline synthesis.

| Reactants | Catalyst System | Product Type | Yield | Reference |

| 2-Iodoaniline, Dimethyl maleate | Pd(OAc)₂, Et₃N | Quinolin-2(1H)-one | 30-72% | nih.gov |

| 2-Iodoaniline, α,β-Unsaturated carbonyl | Pd(OAc)₂, PPh₃, NaOAc | 3-Substituted quinolin-2(1H)-one | 67-76% | nih.gov |

| 3-Bromoquinolin-2(1H)-one, Azoles | Pd(OAc)₂/CuI, PPh₃, LiOtBu | 3-(Heteroaryl)quinolin-2(1H)-one | Good to Excellent | nih.gov |

| Quinoline, Benzoxazole | Rh-catalyst | C-8 Arylated Quinoline | Good to Excellent | rsc.org |

Pd-Catalyzed Reactions Involving 2-Iodoanilines

Palladium-catalyzed reactions starting from 2-iodoanilines are a cornerstone for the synthesis of quinolin-2(1H)-ones. nih.govacs.org These methods are valued for their mild reaction conditions and tolerance of a wide range of functional groups. nih.gov

A significant strategy is the palladium-catalyzed carbonylative annulation of unprotected 2-iodoanilines with terminal alkynes. nih.gov Using molybdenum hexacarbonyl [Mo(CO)₆] as a solid carbon monoxide (CO) source, this reaction can be performed under microwave irradiation to produce 3- and 4-substituted quinolin-2(1H)-ones. nih.gov To circumvent the safety issues associated with gaseous CO, non-gaseous methods have been developed using iron pentacarbonyl (Fe(CO)₅) as a CO-releasing molecule, which allows for the synthesis of 4-quinolones in excellent yields. nih.gov

The reaction mechanism for these carbonylative cyclizations generally involves the oxidative addition of the 2-iodoaniline to the palladium(0) catalyst, followed by CO insertion, alkyne insertion, and reductive elimination to form the quinolone ring. nih.gov

The Heck reaction, as mentioned previously, also frequently utilizes 2-iodoanilines. The coupling of 2-iodoanilines with various alkenes, such as α,β-unsaturated carbonyl compounds or dimethyl maleate, followed by an intramolecular cyclization, provides a direct route to the quinolin-2(1H)-one scaffold. nih.gov The choice of palladium catalyst, ligand, and base is crucial for optimizing the yield and selectivity of these reactions. nih.gov

| Reactants | Catalyst/Reagents | Conditions | Product | Yield | Reference |

| 2-Iodoaniline, Terminal alkyne | Pd catalyst, Mo(CO)₆, Et₃N | Microwave, 160 °C | 4-Substituted quinolin-2(1H)-one | Not specified | nih.gov |

| 2-Iodoaniline, Terminal alkyne | Pd(OAc)₂, Xantphos, Fe(CO)₅ | 60 °C, 10 h | 4-Quinolone | Excellent | nih.gov |

| 2-Iodoaniline, Dimethyl maleate | Pd(OAc)₂, Et₃N | 100 °C | Quinolin-2(1H)-one | 30-72% | nih.gov |

| 2-Iodoaniline, α,β-Unsaturated carbonyl | Pd(OAc)₂, PPh₃, NaOAc | 100 °C | 3-Substituted quinolin-2(1H)-one | 67-76% | nih.gov |

Other Established Methods

Beyond modern palladium-catalyzed reactions, several classical and other established methods remain highly relevant for the synthesis of quinoline derivatives.

Doebner-Miller Reaction Principles in Quinoline Synthesis

The Doebner-Miller reaction is a classic method for synthesizing quinolines by reacting anilines with α,β-unsaturated carbonyl compounds under acidic conditions. wikipedia.orgsynarchive.com This reaction, also known as the Skraup-Doebner-Von Miller quinoline synthesis, is catalyzed by Lewis or Brønsted acids. wikipedia.orgslideshare.net The α,β-unsaturated carbonyl compound can be generated in situ from an aldol (B89426) condensation, a variation known as the Beyer method. wikipedia.org

The mechanism is complex and has been a subject of debate. It is generally understood to involve the initial conjugate addition of the aniline to the α,β-unsaturated carbonyl compound. wikipedia.org This is followed by an acid-catalyzed cyclization and subsequent dehydration and oxidation (aromatization) to yield the quinoline ring. wikipedia.orgthieme-connect.com For example, reacting aniline with crotonaldehyde (B89634) yields 2-methylquinoline. thieme-connect.com

A developed version, the Doebner hydrogen-transfer reaction, allows for the synthesis of substituted quinolines from anilines that typically give low yields in the conventional reaction, expanding its utility for creating diverse quinoline-4-carboxylic acids. nih.gov

Synthesis from Indole-2,3-dione Ring Systems, particularly via Microwave Irradiation

Indole-2,3-diones (isatins) are versatile precursors for quinoline derivatives. A notable reaction involves the ring-opening of isatins to form a 2-(2-aminophenyl)-2-oxoacetate intermediate, which can then cyclize with a suitable partner to form the quinoline skeleton. nih.gov

Microwave irradiation has been effectively employed to accelerate these transformations. mdpi.comacs.orgnih.gov For instance, the Friedländer synthesis, which involves the condensation of a 2-aminoaryl ketone with a compound containing an α-methylene group, can be efficiently conducted under microwave conditions. mdpi.com The reaction of isatin (B1672199) with malonic acid or cyanoacetic acid in solvents like dioxane, catalyzed by a base such as piperidine (B6355638) or triethylamine, can be significantly expedited by microwave heating to produce intermediates for quinoline synthesis. mdpi.com Microwave-assisted synthesis often leads to shorter reaction times, higher yields, and is considered a greener approach. researchgate.netnih.gov

| Reactants | Conditions | Product Type | Reference |

| Isatin, Malonic acid | Microwave, Dioxane, Triethylamine | (3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)malonic acid | mdpi.com |

| 2-Aminoaryl ketones, α-Methylene carbonyls | Microwave, Nafion catalyst | Polysubstituted quinolines | mdpi.com |

| Electron-rich anilines, Ethyl acetoacetate | Microwave, Diphenyl ether | 4-Quinolinones | researchgate.net |

Alkylation of Quinoline Derivatives (e.g., 4-Methylquinoline with Benzyl Halides)

The final step in the synthesis of this compound often involves the N-alkylation of a pre-formed quinoline or quinolinone precursor. The nitrogen atom in the quinoline ring system can be alkylated using various alkylating agents, such as benzyl halides (e.g., benzyl bromide or benzyl chloride), in the presence of a base. mdpi.comorganic-chemistry.org

For instance, the N-alkylation of 4-methylquinolin-2-one with a benzyl halide is a direct route to the target compound. This reaction typically proceeds via an Sₙ2 mechanism where the deprotonated quinolinone nitrogen acts as a nucleophile, attacking the benzylic carbon of the benzyl halide and displacing the halide ion. The choice of base is critical; common bases include sodium hydride (NaH) or potassium hydroxide (B78521) (KOH). mdpi.com

Alternatively, direct C-4 alkylation of isoquinolines has been achieved using vinyl ketones in the presence of benzoic acid, which proceeds via a temporary dearomatization of the heterocyclic ring. nih.govresearchgate.net While this method functionalizes the carbon skeleton, N-alkylation remains a key step for introducing substituents onto the ring nitrogen. researchgate.net

Green Chemistry Strategies for Quinolinone Synthesis

The principles of green chemistry, which advocate for the reduction of waste, energy consumption, and the use of hazardous substances, have been increasingly applied to the synthesis of quinolinone derivatives. These strategies not only offer environmental benefits but also often lead to improved reaction efficiency, shorter reaction times, and simplified purification procedures.

Solvent-Free and Catalyst-Free Reaction Conditions

A significant stride in green synthesis is the development of solvent-free and catalyst-free reactions, which minimize waste and reduce the environmental impact associated with traditional chemical processes. In the context of quinazolinone synthesis, a related class of compounds, an efficient and convenient method for the preparation of 3-benzylquinazolin-4(1H)-one derivatives has been reported. This one-pot, three-component reaction of isatoic anhydride, benzylamine (B48309), and aromatic aldehydes proceeds by heating the mixture at 70°C for approximately 10 minutes without the need for a solvent or a catalyst. tandfonline.com This approach offers excellent yields, short reaction times, and an easy work-up, highlighting its potential for adaptation to the synthesis of this compound. tandfonline.com

| Reactants | Conditions | Product | Yield | Reference |

| Isatoic anhydride, Benzylamine, Aromatic aldehyde | 70°C, 10 min, Solvent-free, Catalyst-free | 3-Benzyl-2-aryl-2,3-dihydroquinazolin-4(1H)-one | Excellent | tandfonline.com |

Microwave-Assisted Synthetic Protocols

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid and efficient heating that can dramatically reduce reaction times and improve yields. For the synthesis of quinolinone derivatives, microwave-assisted methods have proven to be highly effective. For instance, a one-pot, three-component reaction for the synthesis of dihydropyrido[2,3-d]pyrimidines and dihydro-1H-pyrazolo[3,4-b]pyridines bearing a quinoline fragment has been developed using microwave irradiation. acs.org This catalyst-free procedure involves the reaction of formyl-quinoline derivatives, primary heterocyclic amines, and cyclic 1,3-diketones in DMF under microwave irradiation. acs.org

Furthermore, the synthesis of 2-(1H)-quinolinone compounds has been achieved through a microwave-assisted addition reaction of a quinoline raw material and water, facilitated by a reaction promoter like 2-chloroacetate. This method is noted for its short reaction time (5-50 minutes), high selectivity, and high yield. google.com While a specific microwave-assisted synthesis of this compound is not detailed, the benzylation of 3-formyl-2-oxo-quinolines has been achieved, suggesting the feasibility of N-benzylation under microwave conditions. acs.org

| Reactants | Conditions | Product | Reaction Time | Reference |

| Formyl-quinoline, Heterocyclic amine, Cyclic 1,3-diketone | DMF, Microwave irradiation | Dihydropyrido[2,3-d]pyrimidines/dihydro-1H-pyrazolo[3,4-b]pyridines | Not specified | acs.org |

| Quinoline, Water, 2-chloroacetate | Ethyl acetate, Microwave irradiation | 2-(1H)-Quinolinone | 5-50 min | google.com |

Photocatalytic and Biocatalytic Approaches to Quinolinones

Photocatalysis and biocatalysis represent cutting-edge green synthetic methods that utilize light energy or enzymes, respectively, to drive chemical reactions under mild conditions. While specific applications to the synthesis of this compound are still emerging, related research showcases the potential of these approaches.

A ruthenium-catalyzed photoredox coupling has been successfully developed for the benzylation of N-aryltetrahydroisoquinolines using bench-stable pyridinium (B92312) salts. researchgate.netpsgcas.ac.in This method provides a mild and efficient route to 1-benzyl-tetrahydroisoquinolines, a structural motif related to the target compound. researchgate.netpsgcas.ac.in The reaction proceeds via a single electron transfer mechanism, highlighting the power of photoredox catalysis in forming C-C bonds. researchgate.net

Biocatalytic methods, on the other hand, offer high selectivity and operate under environmentally benign aqueous conditions. While direct biocatalytic N-benzylation of quinolinones is not yet widely reported, the principles of enzyme-catalyzed reactions hold promise for future developments in this area.

Ultrasonic Irradiation Methods

Sonochemistry, the application of ultrasound to chemical reactions, provides a unique and efficient means of energy input. The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized hot spots with extremely high temperatures and pressures, accelerating reaction rates.

Ultrasound has been successfully employed in the synthesis of various quinoline derivatives. For instance, the synthesis of benzimidazo[2,1-b]quinazolin-1(1H)-ones has been achieved through a piperidine-catalyzed three-component reaction under ultrasonic irradiation in aqueous isopropanol. nih.gov This method offers a novel mechanistic pathway involving a nucleophilic attack on an in situ generated Michael adduct. nih.gov While a direct ultrasonic synthesis of this compound is not explicitly described, the use of ultrasound in related heterocyclic syntheses suggests its potential for efficient and rapid production of this compound. nih.gov

| Reactants | Catalyst/Solvent | Conditions | Product | Reference |

| 2-Aminobenzimidazoles, Aromatic aldehyde, 1,3-Dione | Piperidine/Aqueous isopropanol | Ultrasound irradiation | Benzimidazo[2,1-b]quinazolin-1(1H)-ones | nih.gov |

Utilization of Green Solvents (e.g., Water, Ethanol (B145695), Supercritical CO2)

The replacement of volatile and toxic organic solvents with greener alternatives is a cornerstone of sustainable chemistry. Water and ethanol are particularly attractive due to their low cost, low toxicity, and ready availability.

An "on-water" synthesis of 2-substituted quinolines from 2-aminochalcone derivatives has been developed using benzylamine as a nucleophilic catalyst. organic-chemistry.org This protocol proceeds in excellent yields and offers simple operation and easy product isolation. organic-chemistry.org Similarly, a green approach to the Friedländer quinoline synthesis has been described using water as a mediator and KHSO4 as a catalyst, yielding polysubstituted quinolines in good yields. researchgate.net These examples demonstrate the feasibility of conducting key quinoline-forming reactions in aqueous media.

Ethanol has also been utilized as a green solvent in catalyst-free syntheses. For example, the cyclocondensation of 3,4-diaminobenzophenone (B196073) with 1,2-diketone derivatives to form benzoyl indenoquinoxalines proceeds in ethanol at room temperature with excellent yields. psgcas.ac.in

| Reaction Type | Reactants | Solvent | Catalyst | Yield | Reference |

| Quinoline Synthesis | 2-Aminochalcones | Water | Benzylamine | Excellent | organic-chemistry.org |

| Friedländer Synthesis | o-Amino aryl ketones, Carbonyl compounds | Water | KHSO4 | Good | researchgate.net |

| Quinoxaline (B1680401) Synthesis | 3,4-Diaminobenzophenone, 1,2-Diketones | Ethanol | Catalyst-free | Excellent | psgcas.ac.in |

Formic Acid Catalysis in Quinoline Derivative Synthesis

Formic acid has gained attention as a versatile and environmentally friendly C1 synthon and reducing agent in organic synthesis. In the context of quinoline synthesis, an iridium-catalyzed selective reductive N-formylation of N-heteroarenes using formic acid has been reported. acs.org This method allows for the divergent synthesis of either N-formylated or transfer hydrogenated products with high selectivity and excellent yields by tuning the reaction conditions. acs.org While this specific application focuses on N-formylation and reduction of the quinoline ring, the use of formic acid as a C1 source in catalytic cycles opens up possibilities for its application in the construction of the quinolinone scaffold itself.

| Catalyst | Reactants | Reagent/Solvent | Product | Reference |

| Ir(III) complex | Quinoline derivatives | Formic acid/Toluene | Reductive N-formylation product | acs.org |

| Ir(III) complex | Indole derivatives | Formic acid/Water | Transfer hydrogenation product | acs.org |

Application of Heterogeneous Catalysts (e.g., ZrO2/Fe3O4-MNPs in Friedländer Synthesis)

The Friedländer annulation, a classical method for quinoline synthesis, has been adapted for the production of quinolinone derivatives. Modern advancements have seen the incorporation of heterogeneous catalysts to enhance efficiency and promote green chemistry principles. For instance, the use of magnetic nanoparticles (MNPs) coated with zirconia (ZrO2/Fe3O4-MNPs) has been explored as a recyclable catalyst in the synthesis of quinoline derivatives. nih.gov This approach offers several advantages, including ease of catalyst separation from the reaction mixture, potential for reuse, and often milder reaction conditions compared to traditional homogeneous catalysts. nih.gov While direct application to this compound is not explicitly detailed in the provided sources, the principle of using such catalysts in Friedländer-type syntheses of substituted quinolines is well-established. nih.gov

The general Friedländer synthesis involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. In the context of this compound, this would conceptually involve a reaction between an appropriately N-benzylated 2-aminoaryl ketone and a reagent providing the 4-methyl-2-oxo functionality. The catalyst, such as ZrO2/Fe3O4-MNPs, facilitates the condensation and subsequent cyclization to form the quinolinone ring system. nih.gov

Synthesis from Quinoline N-Oxides via Visible Light Mediation

A novel and environmentally friendly approach to synthesizing quinolin-2(1H)-ones involves the use of quinoline N-oxides as starting materials under visible light irradiation. rsc.orgresearchgate.net This photocatalytic method is notable for being reagent-free, highly atom-economical, and proceeding with low catalyst loading to produce high yields without significant byproducts. rsc.orgresearchgate.net The reaction is typically carried out in a polar protic solvent and has been demonstrated to be scalable to the gram scale, highlighting its potential for bulk synthesis. rsc.orgresearchgate.net

The mechanism of this transformation is believed to involve the photoexcitation of the quinoline N-oxide, which makes the C-2 position susceptible to nucleophilic attack. This approach offers a greener alternative to classical methods that often require stoichiometric or excess electrophilic reagents, which can generate hazardous waste. researchgate.net The use of visible light as a clean energy source further enhances the sustainability of this synthetic route. rsc.orgresearchgate.net

| Feature | Heterogeneous Catalysis (Friedländer) | Visible Light Mediation from N-Oxides |

| Starting Materials | 2-Aminoaryl ketone, α-methylene compound | Quinoline N-oxide |

| Key Reagents/Catalysts | ZrO2/Fe3O4-MNPs (example) nih.gov | Photocatalyst rsc.orgresearchgate.net |

| Energy Source | Thermal | Visible Light rsc.orgresearchgate.net |

| Advantages | Catalyst recyclability, ease of separation nih.gov | High atom economy, green, high yield, no hazardous byproducts rsc.orgresearchgate.net |

| Scalability | Potentially scalable | Demonstrated gram-scale synthesis rsc.orgresearchgate.net |

Advanced Synthetic Considerations

The synthesis of specifically substituted quinolinones like this compound requires careful control over various reaction parameters to ensure high yields, desired regiochemistry, and minimal byproduct formation.

Regioselectivity Control and Mechanistic Elucidation in Quinolinone Formation

Regioselectivity is a critical aspect of quinoline and quinolinone synthesis, determining the final substitution pattern of the heterocyclic ring. In many synthetic routes, the formation of isomeric products is possible, necessitating precise control over reaction conditions. nih.govacs.orgmdpi.com For instance, in the Camps cyclization, the choice of base can influence whether a quinolin-4-one or a quinolin-2-one is formed. A stronger base tends to favor the formation of quinolin-4-ones via deprotonation at the α-position of a ketone, while a weaker base can lead to the quinolin-2-one isomer. mdpi.com

Mechanistic studies are crucial for understanding and controlling regioselectivity. For example, in the synthesis of 2-styryl quinolines, the use of a specific solvent system was found to be key for achieving the desired regioselectivity. nih.gov Similarly, in the functionalization of quinoline N-oxides, the choice of catalyst and reaction conditions can direct substitution to different positions on the quinoline ring. researchgate.net Computational studies and techniques like ESI-MS analysis can provide valuable insights into reaction intermediates and pathways, aiding in the rational design of selective syntheses. nih.gov

Optimization of Reaction Parameters (Catalyst, Base, Solvent Selection)

The yield and purity of this compound are highly dependent on the careful optimization of reaction parameters.

Catalyst: The choice of catalyst is pivotal. In metal-catalyzed reactions, factors such as the metal center, ligands, and catalyst loading can significantly impact the reaction outcome. mdpi.com For instance, in some quinoline syntheses, copper-based catalysts have been shown to be effective. researchgate.net The development of nanocatalysts also offers a promising avenue for efficient quinoline synthesis under green conditions. nih.gov

Base: As mentioned, the nature and strength of the base can be a determining factor for regioselectivity in certain cyclization reactions leading to quinolinones. mdpi.com In a reported synthesis of a 1-benzyl-substituted oxazolo[3,4-a]pyridin-3-one, changing the base from potassium hydroxide to sodium hydride significantly improved the yield of the C-benzylated product. mdpi.com

Solvent: The solvent can influence reaction rates, solubility of reactants, and even the reaction pathway. The development of solvent-free reaction conditions or the use of green solvents like water or ionic liquids is a key focus in modern organic synthesis to minimize environmental impact. mdpi.comjocpr.com

| Parameter | Influence on Synthesis | Example |

| Catalyst | Affects reaction rate, yield, and selectivity. mdpi.com | Use of NiO nanoparticles in a one-pot synthesis of quinoline derivatives. nih.gov |

| Base | Can control regioselectivity in cyclization reactions. mdpi.com | Strong vs. weak base in Camps cyclization determining 2-one vs. 4-one formation. mdpi.com |

| Solvent | Impacts reaction kinetics and can enable greener processes. jocpr.com | Solvent-free synthesis of quinolines to reduce environmental impact. jocpr.com |

Scalability Considerations for this compound Synthesis

The transition from a laboratory-scale synthesis to a larger, industrial-scale production requires careful consideration of several factors. A scalable synthesis should ideally be cost-effective, safe, and environmentally benign. rsc.orgresearchgate.netmdpi.com The visible light-mediated synthesis of quinolin-2(1H)-ones from quinoline N-oxides has been successfully scaled up to the gram level, demonstrating its robustness and potential for larger-scale applications. rsc.orgresearchgate.net Key aspects for scalability include the availability and cost of starting materials, the efficiency of the reaction in terms of yield and reaction time, the ease of product isolation and purification, and the management of any byproducts or waste streams. mdpi.com

Byproduct Analysis and Strategies for Minimization

The formation of byproducts can significantly reduce the yield and complicate the purification of the desired product. A thorough analysis of the reaction mixture, often using techniques like chromatography and spectroscopy, is essential to identify the structures of any byproducts. nih.gov Understanding the mechanism of byproduct formation is the first step toward developing strategies for their minimization. This can involve adjusting reaction parameters such as temperature, reaction time, or the stoichiometry of reagents. For example, in some quinoline syntheses, the use of an oxidant is necessary to achieve the desired product, and in its absence, the yield can be significantly lower. nih.gov In other cases, careful control of the reaction atmosphere (e.g., under an inert gas) can prevent unwanted side reactions. mdpi.com The goal is to identify conditions that maximize the formation of this compound while suppressing competing reaction pathways.

Chemical Reactivity and Derivatization Studies of 1 Benzyl 4 Methyl 1h Quinolin 2 One

Electrophilic and Nucleophilic Substitution Reactions on the Quinolinone Ring

The quinolinone ring system of 1-benzyl-4-methyl-1H-quinolin-2-one is susceptible to both electrophilic and nucleophilic substitution reactions, with the regiochemical outcome being largely dictated by the electronic properties of the ring and the nature of the attacking species.

Electrophilic Substitution: The benzene (B151609) ring portion of the quinolinone core is generally more susceptible to electrophilic attack than the pyridine-derived ring due to the deactivating effect of the carbonyl group and the nitrogen heteroatom. Consequently, electrophilic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, are expected to occur preferentially at the C-6 and C-8 positions of the carbocyclic ring. The presence of the N-benzyl group can further influence the electron density distribution within the quinolinone system.

Nucleophilic Substitution: Nucleophilic attack on the quinolinone ring typically occurs at the electron-deficient positions, namely C-2 and C-4. However, in this compound, the C-2 position is part of a lactam, making it less reactive towards nucleophiles unless activated. The C-4 position, bearing a methyl group, is also not a typical site for direct nucleophilic substitution without a suitable leaving group. However, the introduction of a leaving group at positions such as C-4 can enable nucleophilic substitution reactions. For instance, studies on related 4-chloro-8-methylquinolin-2(1H)-one have demonstrated that the chloro group at the C-4 position can be readily displaced by various nucleophiles, including thiols, hydrazines, and amines.

Oxidation and Reduction Pathways of the Quinolinone Core

The quinolinone core of this compound can undergo both oxidation and reduction reactions, leading to the formation of N-oxide and dihydroquinoline derivatives, respectively.

Formation of Quinoline (B57606) N-oxide Derivatives

The nitrogen atom of the quinoline ring can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). nih.govfishersci.eurochester.edumasterorganicchemistry.comorganic-chemistry.org The resulting N-oxide introduces a new reactive center in the molecule, which can be exploited for further functionalization. The N-oxide group can activate adjacent positions for nucleophilic attack and can also be deoxygenated to regenerate the parent quinoline.

| Reactant | Reagent | Product | Reference |

| This compound | m-CPBA | This compound N-oxide |

Table 1: Oxidation of this compound

Conversion to Dihydroquinoline Derivatives

The quinolinone ring can be selectively reduced to yield dihydroquinoline derivatives. The double bond in the heterocyclic ring (C3=C4) is susceptible to reduction. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4) in a suitable solvent like methanol (B129727) or ethanol (B145695). rsc.orgmnstate.edumasterorganicchemistry.comyoutube.com This reduction leads to the formation of 1-benzyl-4-methyl-3,4-dihydro-1H-quinolin-2-one. Further reduction of the carbonyl group at C-2 would require stronger reducing agents like lithium aluminum hydride (LiAlH4). The resulting dihydroquinoline derivatives have a more flexible, non-aromatic heterocyclic ring, which can alter their biological activity and chemical properties. A related compound, 1-benzyl-2,3-dihydro-quinolin-4(1H)-one, has been structurally characterized, indicating the stability of such reduced systems. nih.gov

| Reactant | Reagent | Product | Reference |

| This compound | Sodium Borohydride (NaBH4) | 1-Benzyl-4-methyl-3,4-dihydro-1H-quinolin-2-one |

Table 2: Reduction of this compound

Functionalization at Specific Positions of the Quinoline Moiety

The presence of the N-benzyl and C-4 methyl groups provides specific sites for functionalization, in addition to the reactivity of the quinolinone ring itself.

Alkylation and Arylation Reactions

While direct C-H alkylation or arylation of the quinolinone ring can be challenging, palladium-catalyzed cross-coupling reactions offer a powerful tool for introducing aryl and alkyl groups. For instance, palladium-catalyzed C-H arylation has been successfully applied to related benzylic heterocycles, suggesting that similar strategies could be employed for the functionalization of the benzyl (B1604629) group or accessible positions on the quinolinone core. nih.govnih.govrsc.org The arylation of related nitroarenes has also been achieved using palladium catalysis. nih.gov

| Substrate Type | Catalyst | Reagent | Product Type | Reference |

| Benzylsulfonamide | Palladium(II)/Isoquinoline | Aryl/Alkyl Halide | meta-C-H Arylated/Alkylated Product | nih.gov |

| N-Benzylpiperidine | Palladium(II) | Arylboronic acid pinacol (B44631) ester | ortho-Arylated Product | rsc.org |

| Nitroazoles | Palladium | Aryl Sulfonates/Benzyl Acetates | Arylated/Benzylated Product | nih.gov |

Table 3: Examples of Palladium-Catalyzed Alkylation and Arylation on Related Scaffolds

Halogenation Strategies, including Bromination at C-2 Methyl, C-3, and C-6 Positions

Halogenation of the this compound scaffold can be directed to different positions depending on the reaction conditions and the halogenating agent used.

Bromination at the C-2 Methyl Group: The methyl group at the C-4 position is benzylic-like due to its attachment to the quinolinone ring and can undergo radical bromination. The use of N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide (BPO) or under photochemical conditions is a standard method for benzylic bromination. youtube.comlibretexts.org Studies on N-acyl-2,2,4-trimethyl-1,2-dihydroquinolines have shown that bromination with NBS in carbon tetrachloride proceeds at the 4-positioned methyl group. researchgate.net

Bromination at the C-3 Position: Electrophilic bromination at the C-3 position is also possible. The C-3 position is part of an enamine-like system within the lactam ring, making it susceptible to electrophilic attack. Hypervalent iodine(III) reagents in the presence of a halide source have been shown to be effective for the C3-H regioselective halogenation of 4-quinolones. acs.org

Bromination at the C-6 Position: Electrophilic aromatic substitution on the carbocyclic ring, as mentioned earlier, would likely occur at the C-6 and C-8 positions. Bromination using molecular bromine in the presence of a Lewis acid or NBS under specific conditions can lead to substitution at the C-6 position. NBS-mediated bromination/dehydrogenation of tetrahydroquinolines has been shown to introduce bromine at the C-6 position. nih.gov

| Position | Reagent | Conditions | Product | Reference |

| C-4 Methyl | N-Bromosuccinimide (NBS) | Radical initiator (e.g., BPO), CCl4 | 1-Benzyl-4-(bromomethyl)-1H-quinolin-2-one | researchgate.net |

| C-3 | Potassium halide, PIFA/PIDA | Room Temperature | 1-Benzyl-3-halo-4-methyl-1H-quinolin-2-one | acs.org |

| C-6 | N-Bromosuccinimide (NBS) | Mild conditions | 1-Benzyl-6-bromo-4-methyl-1H-quinolin-2-one | nih.gov |

Table 4: Potential Halogenation Strategies for this compound

Introduction of Nitrogen-Containing Heterocycles (e.g., Triazoles, Thiazoles)

The synthesis of derivatives of this compound incorporating nitrogen-containing heterocycles like triazoles and thiazoles represents a significant area of research. These modifications can lead to novel compounds with potentially enhanced biological activities.

Triazoles: The construction of 1,2,4-triazole (B32235) rings appended to other heterocyclic systems is a well-established strategy in medicinal chemistry. nih.govfrontiersin.org General methods for synthesizing 1,2,4-triazoles often involve the cyclization of intermediates such as hydrazides or hydrazones. organic-chemistry.orgisres.orggoogle.com For instance, a common route involves the reaction of a hydrazide with an appropriate carbon source, such as formic acid or formamide, often under thermal or microwave-assisted conditions. organic-chemistry.orggoogle.com Another approach utilizes the reaction of hydrazonoyl chlorides with various nucleophiles. The specific adaptation of these methods to a this compound scaffold would likely involve initial functionalization of the quinolinone core to introduce a suitable reactive group, such as a hydrazide or a group amenable to conversion into one.

Thiazoles: The synthesis of thiazole (B1198619) derivatives is also of considerable interest. nih.govnih.gov A prevalent method for thiazole ring formation is the Hantzsch thiazole synthesis, which typically involves the reaction of an α-haloketone with a thioamide. google.com To apply this to the this compound system, one could envision a strategy where the quinolinone is first functionalized with a group that can be converted to either an α-haloketone or a thioamide. For example, acylation of the 4-methyl group could provide a precursor to an α-haloketone.

A general representation of these synthetic approaches is outlined below:

| Heterocycle | General Synthetic Strategy | Starting Material from Quinolinone Core |

| Triazole | Cyclization of a hydrazide derivative | Quinolinone-carbohydrazide |

| Thiazole | Hantzsch synthesis | α-Haloacetyl-quinolinone |

Advanced Chemical Transformations and Scaffold Modifications

Beyond the introduction of simple heterocyclic substituents, the this compound scaffold can undergo more complex chemical transformations, leading to significant modifications of the core structure. These include intramolecular cyclizations, molecular rearrangements, and the construction of fused heterocyclic systems.

Intramolecular cyclization reactions offer a powerful tool for the synthesis of complex, polycyclic molecules from simpler precursors. thieme-connect.de In the context of this compound, intramolecular reactions can be designed to form new rings by leveraging the reactivity of the benzyl group and the quinolinone nucleus. For example, if the benzyl group contains a suitable functional group, it can react with a position on the quinolinone ring to form a new fused or bridged ring system. researchgate.net The specific nature of the cyclization would depend on the activating conditions and the positioning of the reacting groups. Radical cyclizations, often mediated by metal catalysts, are a common method for forming C-C bonds in such transformations. thieme-connect.de

Rearrangement reactions can lead to significant skeletal reorganization of the quinolinone core, providing access to isomeric structures that may not be readily available through direct synthesis. rsc.orgnih.gov One notable example is acyl migration. In polyhydroxy compounds, including certain carbohydrate derivatives, acyl groups are known to migrate between adjacent hydroxyl groups, a process that is often base-catalyzed. acs.orgnih.govdoria.fi While this compound itself does not possess the vicinal diol structure typically required for this type of migration, derivatives of the quinolinone core that are appropriately functionalized could potentially undergo such rearrangements. For instance, if a diol functionality were introduced onto the quinolinone scaffold, a subsequent acylation could lead to a substrate capable of acetyl migration. researchgate.net The study of such rearrangements is crucial for understanding the stability of acylated quinolinone derivatives and for the development of synthetic routes to novel isomers.

The this compound scaffold is a versatile building block for the construction of more complex, fused heterocyclic systems. These transformations often involve the reaction of the quinolinone with bifunctional reagents, leading to the formation of new rings fused to the quinolinone core. For example, the reaction of a 3-acetyl-4-hydroxy-quinolinone derivative with α-halocarbonyl compounds can lead to the formation of furo[3,2-c]quinolinones. nih.gov Similarly, reactions with hydrazines can be used to construct pyrazolyl-quinolinone systems. nih.gov These reactions significantly expand the chemical space accessible from the basic quinolinone structure, offering pathways to a diverse array of polycyclic compounds.

An overview of potential transformations is provided in the table below:

| Transformation | Reagents/Conditions | Resulting System |

| Furo[3,2-c]quinolinone formation | α-Halocarbonyl compounds | Fused furan-quinolinone |

| Pyrazolyl-quinolinone formation | Hydrazine (B178648) hydrate (B1144303) | Fused pyrazole-quinolinone |

| Intramolecular cyclization | Metal-catalyzed radical initiation | Fused or bridged polycyclic systems |

Advanced Characterization Techniques for Structural Elucidation and Purity Assessment

Spectroscopic Methods for 1-Benzyl-4-methyl-1H-quinolin-2-one

Spectroscopic techniques are fundamental in determining the molecular structure of this compound by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of this compound by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic nuclei.

¹H NMR spectra provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum, typically recorded in a solvent like deuterochloroform (CDCl₃), reveals distinct signals for the protons of the quinolinone core, the benzyl (B1604629) group, and the methyl group. rsc.org The aromatic protons of the quinolinone and benzyl rings usually appear in the downfield region (around 7-8 ppm), while the methylene (B1212753) protons of the benzyl group and the methyl protons are found further upfield. rsc.org

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The carbonyl carbon of the quinolinone ring is typically observed at a significantly downfield chemical shift (around 160 ppm). rsc.org Aromatic and olefinic carbons appear in the intermediate region, while the aliphatic carbons of the benzyl methylene and methyl groups are found at the most upfield positions.

2D-NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed for more complex structural assignments.

COSY spectra establish correlations between protons that are coupled to each other, helping to identify adjacent protons within the molecular structure.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of proton signals to their corresponding carbon atoms.

HMBC spectra reveal correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the entire molecular framework and confirming the connectivity between the benzyl group, the methyl group, and the quinolinone core. mdpi.com

DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) groups, further aiding in the complete assignment of the ¹³C NMR spectrum.

Detailed analysis of these NMR experiments provides conclusive evidence for the structure of this compound.

Table 1: Representative ¹H and ¹³C NMR Spectral Data for this compound

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | - | ~160.8 |

| Aromatic CH (Quinolinone & Benzyl) | ~6.9-8.2 | ~115-147 |

| Benzyl CH₂ | ~4.0-5.5 | ~38-40 |

| Methyl CH₃ | ~2.4 | ~18-22 |

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions. rsc.org

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of this compound. In a typical MS experiment, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

Standard Mass Spectrometry (MS) provides the molecular ion peak [M]⁺, which corresponds to the molecular weight of the compound. For this compound (C₁₇H₁₅NO), the expected molecular weight is approximately 249.31 g/mol . chemspider.com The fragmentation pattern observed in the mass spectrum can also offer structural information.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental formula of the compound. This is a crucial step in confirming the identity of a newly synthesized molecule.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is particularly useful for analyzing the purity of a sample and identifying any volatile impurities. The sample is first separated into its components by the GC column, and then each component is analyzed by the mass spectrometer.

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation. Specific bonds within the molecule vibrate at characteristic frequencies, resulting in a unique IR spectrum.

Key characteristic absorption bands for this compound include:

A strong absorption band around 1624-1650 cm⁻¹ corresponding to the stretching vibration of the carbonyl (C=O) group in the quinolinone ring. rsc.org

Absorption bands in the range of 1500-1600 cm⁻¹ are attributed to the C=C stretching vibrations of the aromatic rings. rsc.org

Bands in the 3000-3100 cm⁻¹ region are characteristic of C-H stretching vibrations of the aromatic and vinylic protons.

Absorptions around 2850-2960 cm⁻¹ are due to the C-H stretching of the aliphatic methyl and benzyl methylene groups. rsc.org

Table 2: Key IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |

| Carbonyl (C=O) | Stretching | ~1624-1650 |

| Aromatic C=C | Stretching | ~1500-1600 |

| Aromatic C-H | Stretching | ~3000-3100 |

| Aliphatic C-H | Stretching | ~2850-2960 |

Note: These are approximate values and can be influenced by the sample preparation method (e.g., KBr pellet, thin film). rsc.org

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The absorption of UV or visible light by this compound promotes electrons from lower to higher energy orbitals. The resulting spectrum is characterized by the wavelength of maximum absorption (λ_max). The conjugated system of the quinolinone ring and the benzyl group gives rise to characteristic absorption bands in the UV region, which can be useful for quantitative analysis and for monitoring reactions.

Chromatographic Techniques for Purity Profiling and Separation

Chromatographic methods are essential for assessing the purity of this compound and for separating it from any unreacted starting materials or byproducts.

Thin-Layer Chromatography (TLC) is a simple and rapid technique used to monitor the progress of a reaction and to get a preliminary assessment of the purity of the product. By comparing the retention factor (Rf) of the product to that of the starting materials on a TLC plate, one can determine if the reaction is complete.

Column Chromatography is a preparative technique used to purify the synthesized compound. The crude product is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel), and a solvent or solvent mixture (eluent) is used to move the components down the column at different rates, allowing for their separation. amazonaws.com

High-Performance Liquid Chromatography (HPLC) is a highly efficient analytical technique for determining the purity of the final product with high accuracy. The compound is dissolved in a suitable solvent and injected into the HPLC system. The components of the mixture are separated based on their interactions with the stationary phase in the column and are detected as they elute. The purity is determined by the relative area of the peak corresponding to this compound in the chromatogram. Different types of HPLC columns, such as reverse-phase columns, can be employed for optimal separation. nih.govsielc.com

Advanced Electrochemical Characterization of Quinolinone Derivatives

The electrochemical behavior of quinolinone derivatives is a critical area of study, providing insights into their electronic structure, reactivity, and potential applications in areas such as catalysis, sensor technology, and medicinal chemistry. The redox properties of these compounds are intrinsically linked to their molecular architecture, with substituents on the quinolinone core playing a pivotal role in modulating their electrochemical responses. Advanced electrochemical techniques, particularly cyclic voltammetry (CV), are instrumental in elucidating the mechanisms of electron transfer processes, determining redox potentials, and assessing the stability of electrochemically generated species.

While specific electrochemical data for this compound is not extensively documented in publicly available literature, the analysis of structurally related quinoline (B57606) and quinolinone compounds provides a robust framework for understanding its probable electrochemical characteristics. The core structure, featuring an electron-rich aromatic system coupled with an α,β-unsaturated carbonyl moiety (an enone), presents multiple sites for redox activity.

General Electrochemical Behavior of the Quinolinone Core

The quinolinone scaffold is known to undergo reduction, typically involving the carbonyl group and the adjacent double bond. Studies on various quinoline derivatives have shown that they are electrochemically active, with reduction potentials being sensitive to the nature and position of substituents. For instance, cyclic voltammetry studies on a range of quinolinium salts revealed reduction potentials from -0.43 to -1.08 V. nih.gov The presence of electron-withdrawing groups tends to make the reduction more favorable (less negative potential), while electron-donating groups have the opposite effect. nih.gov

In the case of this compound, the 4-methyl group acts as an electron-donating group, which would be expected to make the reduction of the quinolinone core slightly more difficult compared to an unsubstituted analog. Conversely, the N-benzyl group's influence is more complex, potentially exerting both inductive and steric effects.

Voltammetric Analysis of Related Quinolinone Derivatives

Research on compounds with similar structural motifs provides valuable comparative data. For example, the electrochemical properties of various quinolinecarbaldehyde derivatives have been investigated, showing a strong correlation between the chemical structure and the resulting reduction and oxidation potentials. A key finding from these studies is that the presence of a methyl group can facilitate oxidation processes. nih.gov

The electrochemical reduction of related 4-quinolones has also been explored in the context of synthetic applications. Electroreductive coupling reactions of 1-methyl-4-quinolone with other molecules have been successfully demonstrated, highlighting the reactivity of the quinolone ring system under reducing electrochemical conditions. acs.org

The following table summarizes representative electrochemical data for a selection of quinoline derivatives, illustrating the range of reduction potentials observed. This data, while not specific to this compound, is indicative of the electrochemical window in which quinolinone compounds are active.

| Compound Type | Observed Process | Potential Range (V) | Technique | Notes |

|---|---|---|---|---|

| Quinolinium Salts | Reduction | -0.43 to -1.08 | Cyclic Voltammetry | Potentials are dependent on various side-chain functionalities. nih.gov |

| 3-Aryl-quinoxaline-2-carbonitrile 1,4-di-N-oxide Derivatives | First Reduction (Reversible/Quasireversible) | Varies with substituents | Cyclic Voltammetry | Attributed to the reduction of the N-oxide moiety to a radical anion. nih.gov |

| Methylated Quinolinecarbaldehyde Derivative | Oxidation | Not specified | Not specified | The methyl group was found to facilitate oxidation. nih.gov |

Mechanistic Insights and Purity Assessment

Advanced electrochemical methods are not only used for determining redox potentials but also for mechanistic studies and purity assessment. The shape of the cyclic voltammogram, the relationship between peak current and scan rate, and the presence or absence of reverse peaks provide detailed information about the nature of the electrode process (e.g., reversible, irreversible, or quasi-reversible) and the stability of the intermediates. For many quinoline derivatives, the initial reduction is a one-electron process that can be followed by subsequent chemical reactions or further electron transfers. nih.gov

Furthermore, techniques like differential pulse voltammetry (DPV) and square wave voltammetry (SWV) offer enhanced sensitivity, making them suitable for the quantitative analysis and purity assessment of quinolinone samples. By comparing the voltammetric signature of a sample to that of a standard, it is possible to detect and quantify electroactive impurities.

Structure Activity Relationship Sar and Molecular Design Investigations

Impact of Substituent Modifications on Molecular Properties and Biological Interactions of Quinolinones

The biological profile of a quinolinone derivative is profoundly influenced by the nature and position of its substituents. The ease of derivatization at various points on the quinoline (B57606) ring has allowed for a deep exploration of its chemical space to develop potent and selective therapeutic agents. nih.gov

Key positions for substitution on the quinolin-2(1H)-one and quinolin-4(1H)-one scaffolds include the N-1, C-2, C-3, C-4, C-6, and C-7 positions. nih.govmdpi.com

N-1 Position: The nitrogen atom is a critical site for modification. Substituting the hydrogen at this position can significantly alter the compound's properties. For instance, in quinolin-4-ones, replacing an ethyl group with a cyclopropyl (B3062369) group at N-1 has been shown to increase activity. mdpi.com The introduction of a benzyl (B1604629) group, as seen in 1-Benzyl-4-methyl-1H-quinolin-2-one, enhances lipophilicity, which can improve the molecule's ability to interact with and cross biological membranes.

C-2 and C-4 Positions: The presence of a carbonyl group at either the C-2 or C-4 position is fundamental to the activity of these compounds. nih.govmdpi.com In the case of this compound, the carbonyl is at the C-2 position. Modifications at the C-4 position, such as the methyl group in the title compound, also play a role in modulating activity. biointerfaceresearch.com

C-3 Position: The substituent at the C-3 position is often required to be coplanar with the quinoline ring for optimal interaction with biological targets. mdpi.com

C-6 Position: The introduction of a fluorine atom at the C-6 position has been a breakthrough in the development of quinolone-based drugs, significantly broadening their spectrum of activity. mdpi.com

C-7 Position: This position is considered a highly adaptable site for modifications that directly influence interactions with target enzymes like DNA gyrase. mdpi.comnih.gov Introducing N-heterocycles such as piperazine (B1678402) or pyrrolidine (B122466) at C-7 can enhance antibacterial potency against Gram-negative and Gram-positive bacteria, respectively. mdpi.com

The following table summarizes the observed impact of various substituent modifications on the biological activities of quinolinone derivatives based on multiple research findings.

| Position | Substituent Type | Impact on Biological Activity | Reference(s) |

| N-1 | Cyclopropyl group | Increased activity compared to ethyl group. | mdpi.com |

| N-1 | Substituted phenyl or thiazole (B1198619) rings | Beneficial effect on potency. | mdpi.com |

| C-3 | Groups coplanar with the quinoline ring | Considered important for activity. | mdpi.com |

| C-6 | Fluorine atom | Significantly improves the spectrum of activity. | mdpi.com |

| C-7 | N-heterocycles (e.g., piperazine) | Enhances antimicrobial activity. | mdpi.com |

| C-7 | Aromatic rings | Improves antitumor properties. | mdpi.com |

Computational Chemistry and Molecular Modeling Approaches

Computational techniques are indispensable tools in modern drug discovery, providing deep insights into the molecular interactions, electronic properties, and dynamic behavior of compounds like this compound. These methods accelerate the design of new derivatives with improved efficacy and selectivity.

Molecular docking is a computational method used to predict the preferred orientation of a molecule when bound to a larger target molecule, such as a protein or DNA. jst.go.jp This technique is widely used to understand the binding modes of quinolinone derivatives and to screen virtual libraries for potential new inhibitors.

For example, docking studies have been crucial in elucidating how quinolone derivatives inhibit topoisomerase (Top) I, a key anticancer target. In one study, a potent quinolone derivative (6j) was docked into the DNA-Top I complex. The model revealed that the compound was well-positioned in the binding site, forming three hydrogen bonds and two π-cation interactions, which are likely critical for its potent antiproliferative activity. jst.go.jp Similarly, docking simulations of another series of quinolone derivatives identified compound 8i as a potential Top I inhibitor, showing it was well-embedded in the active pocket of the enzyme. jst.go.jp These studies demonstrate how docking can rationalize the observed biological activity and guide the design of new compounds with enhanced interactions. jst.go.jpjst.go.jp

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. nih.govnih.gov DFT calculations can determine various molecular descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), molecular electrostatic potential (MEP), and chemical reactivity parameters like electronegativity and hardness. dergipark.org.trrsc.org

In a study on 5,8-quinolinequinone derivatives, DFT calculations using the B3LYP/6-31G(d,p) method were employed to compute a range of electronic and global reactivity parameters. dergipark.org.tr These descriptors were then used to build QSAR models for anti-proliferative and anti-inflammatory activities. dergipark.org.trtrdizin.gov.tr Another study on novel quinoline-based thiosemicarbazide (B42300) derivatives used DFT to optimize molecular geometries and perform Natural Bond Orbital (NBO) analysis to understand intramolecular hydrogen bonding and hyperconjugative interactions, which contribute to the stability and activity of the compounds. nih.govacs.org

Molecular dynamics (MD) simulations provide detailed information about the conformational stability and dynamic behavior of a ligand-receptor complex over time. researchgate.net This method is used to assess the stability of binding modes predicted by molecular docking.

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. unram.ac.id By developing a mathematical model, QSAR can predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. aip.org

Several QSAR studies have been successfully performed on quinolinone and quinolone derivatives. In one such study, a QSAR model was developed for novel quinolinone-based thiosemicarbazones against Mycobacterium tuberculosis. The best model showed strong statistical parameters (R² = 0.83) and suggested that van der Waals volume, electron density, and electronegativity play a pivotal role in the antituberculosis activity. nih.gov Another QSAR study on quinolon-4(1H)-imine derivatives as antimalarial agents used descriptors from ab initio calculations to build a highly predictive model (r² = 0.910), which can be used to design new derivatives with potentially higher activity. unram.ac.id

Rational Drug Design Principles Applied to Quinolinone Scaffolds

The quinoline ring is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple, diverse biological targets, making it an excellent starting point for drug design. nih.govresearchgate.net Rational drug design leverages the understanding of a biological target's structure and the SAR of a chemical series to create more potent and selective drugs. nih.govnih.gov

The process for quinolinone scaffolds typically involves:

Scaffold Selection and Modification: Starting with the versatile quinolinone core, medicinal chemists introduce a variety of substituents at key positions (N-1, C-3, C-6, C-7, etc.) based on known SAR data. nih.govmdpi.com

Computational Analysis: A suite of computational tools is employed. Molecular docking predicts how new designs will bind to the target. jst.go.jpnih.gov QSAR models predict the biological activity of virtual compounds, helping to prioritize which ones to synthesize. nih.gov DFT and MD simulations provide deeper insights into the electronic properties and dynamic stability of the most promising candidates. nih.govresearchgate.net

Synthesis and Biological Evaluation: Guided by the computational predictions, novel derivatives are synthesized and then tested in vitro for their biological activity (e.g., antiproliferative or antimicrobial effects). jst.go.jpnih.gov

Iterative Refinement: The results from the biological evaluation are used to refine the SAR and QSAR models. This iterative cycle of design, computation, synthesis, and testing allows for the systematic optimization of the lead compound, ultimately leading to the development of new drug candidates with improved therapeutic profiles. nih.gov

This integrated approach, combining synthetic chemistry with powerful computational methods, has established the quinolinone scaffold as a highly fruitful area for the discovery of new anticancer, antimicrobial, and antiviral agents. nih.govnih.gov

Strategies for Enhancing Target Selectivity and Specificity

Achieving target selectivity is a primary goal in drug design to minimize off-target effects and enhance therapeutic efficacy. For derivatives of the this compound scaffold, structure-activity relationship (SAR) studies are crucial for identifying which molecular modifications lead to improved selectivity. capes.gov.br

Research on related quinolinone compounds demonstrates that targeted modifications can significantly influence selectivity. For instance, in studies of 3-(heteroaryl)quinolin-2(1H)-ones as Hsp90 inhibitors, the nature and substitution pattern of the heteroaryl group at the 3-position were critical for activity and selectivity. nih.gov Similarly, for N-benzyl derivatives of other heterocyclic scaffolds, substitutions on the benzyl ring have been systematically varied to probe interactions with target proteins and enhance potency and selectivity. acs.orgelsevierpure.com

For this compound, key strategies would involve:

Substitution on the Benzyl Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions (ortho, meta, para) on the N-benzyl ring can alter its electronic properties and steric profile, thereby influencing its binding affinity and selectivity for a specific target.

Modification of the Quinolinone Core: Altering or substituting the 4-methyl group or adding substituents to other available positions on the quinolinone ring system can fine-tune the molecule's interaction with the target's binding pocket.